molecular formula C15H13ClN2O B2920344 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol CAS No. 1552159-26-8

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol

Cat. No. B2920344
CAS RN: 1552159-26-8
M. Wt: 272.73
InChI Key: QGILMFXYFBKRBP-UHFFFAOYSA-N
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Description

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol is a chemical compound that belongs to the benzodiazole family. It has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Antimicrobial Activity

Research has shown that benzimidazole derivatives, which share a structural motif with 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol, exhibit significant antimicrobial activity. For instance, certain compounds synthesized from 2-(Phenoxymethyl)-1H-benzimidazole have demonstrated potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Catalytic Applications in Polymerization

Titanium and zirconium complexes with ligands related to 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol have been synthesized and utilized as catalysts for ethylene polymerization, showcasing moderate to good activities. This indicates potential applications in the field of polymer science, where such complexes could be used to facilitate the production of polymeric materials (A. Jia & G. Jin, 2009).

Luminescent Properties and Theoretical Studies

Compounds structurally similar to 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol have been studied for their luminescent properties. For example, the luminescence of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was explored, which could suggest potential applications in the development of new luminescent materials or in analytical chemistry for sensing applications (Li-Zhipeng Tang et al., 2014).

Ethylene Oligomerization Studies

Iron(II) complexes with derivatives of 2-(1H-benzimidazol-2-yl)-phenol have shown promising results in ethylene oligomerization, indicating the relevance of such compounds in catalysis and industrial chemical processes. The variations in ligand substituents have a significant impact on the catalytic activities, offering insights into the design of more efficient catalysts for polymer production (M. Haghverdi et al., 2018).

properties

IUPAC Name

4-(6-chloro-1-ethylbenzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-2-18-14-9-11(16)5-8-13(14)17-15(18)10-3-6-12(19)7-4-10/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGILMFXYFBKRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol

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